

# Preparing a stable working solution of Acid Red 426 for staining

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## Compound of Interest

Compound Name: Acid red 426

Cat. No.: B1168847

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## Application Notes and Protocols for Acid Red 426 Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stable working solution of **Acid Red 426** and its application in biological staining. As a potent anionic dye, **Acid Red 426** is anticipated to be an effective counterstain for various histological and cytological preparations, highlighting cytoplasmic and extracellular matrix components.

### Introduction

**Acid Red 426**, also known as Telon Red BR-CL, is an anionic dye traditionally used in the textile industry.<sup>[1][2]</sup> Its chemical properties as an acid dye suggest its utility in biological staining to provide a red or pink counterstain to nuclear stains like hematoxylin. Acid dyes, being negatively charged, bind to positively charged (acidophilic) tissue components such as the cytoplasm, muscle, and collagen.<sup>[2][3]</sup> The intensity of the staining is dependent on the pH of the staining solution, with acidic conditions promoting the binding of the anionic dye to the tissue.<sup>[3]</sup>

This document outlines a generalized protocol for the preparation and use of **Acid Red 426** for staining paraffin-embedded tissue sections. It is important to note that specific optimal conditions for **Acid Red 426** have not been extensively published in scientific literature for

biological applications. Therefore, the provided protocols are based on the general principles of acid dye staining and may require optimization for specific tissues and applications.

## Quantitative Data Summary

Due to the limited availability of specific data for **Acid Red 426** in biological applications, the following table provides estimated and recommended starting parameters based on the properties of similar acid dyes. Researchers are strongly encouraged to perform validation experiments to determine the optimal conditions for their specific needs.

Parameter	Recommended Starting Condition	Range for Optimization	Notes
Stock Solution Concentration	1% (w/v) in distilled water	0.5% - 2% (w/v)	A 1% stock solution is a common starting point for many acid dyes.
Working Solution Concentration	0.1% - 0.5% (w/v)	0.05% - 1% (w/v)	Dilute the stock solution in distilled water with the addition of an acid.
Solvent for Working Solution	Distilled water with 0.5% - 1% glacial acetic acid	Distilled water, 70-95% ethanol	The use of an acidic solution is crucial for effective staining with anionic dyes.
pH of Working Solution	4.0 - 5.5	3.5 - 6.0	The pH should be optimized to achieve the desired staining intensity and specificity.
Staining Time	1 - 5 minutes	30 seconds - 10 minutes	Incubation time will vary depending on the tissue type, fixation, and desired staining intensity.
Storage of Stock Solution	4°C in a light-blocking container	4°C to room temperature	To maximize stability, store in a cool, dark place.
Shelf-life of Stock Solution	Estimated 6-12 months	To be determined	The stability of the working solution is generally lower than the stock solution and should be prepared fresh.

## Experimental Protocols

### Preparation of 1% (w/v) Acid Red 426 Stock Solution

Materials:

- **Acid Red 426** powder (CAS No. 118548-20-2)
- Distilled or deionized water
- Magnetic stirrer and stir bar
- Volumetric flask (e.g., 100 mL)
- Weighing scale
- Light-blocking storage bottle

Procedure:

- Weigh 1 gram of **Acid Red 426** powder.
- Add the powder to approximately 80 mL of distilled water in a beaker with a magnetic stir bar.
- Stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.
- Once dissolved, transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
- Bring the final volume to 100 mL with distilled water.
- Stopper the flask and invert several times to ensure thorough mixing.
- Transfer the solution to a labeled, light-blocking storage bottle and store at 4°C.

### Preparation of 0.5% (w/v) Acid Red 426 Working Solution

**Materials:**

- 1% **Acid Red 426** stock solution
- Distilled or deionized water
- Glacial acetic acid
- Graduated cylinders

**Procedure:**

- To prepare 100 mL of working solution, combine 50 mL of the 1% **Acid Red 426** stock solution with 50 mL of distilled water.
- Add 0.5 mL to 1 mL of glacial acetic acid to the solution to achieve a pH between 4.0 and 5.5.
- Mix the solution thoroughly.
- It is recommended to prepare the working solution fresh for each use to ensure optimal performance.

## Staining Protocol for Paraffin-Embedded Sections

**Materials:**

- Deparaffinized and rehydrated tissue sections on slides
- Harris's Hematoxylin (or other suitable nuclear stain)
- 0.5% **Acid Red 426** working solution
- Acid alcohol (e.g., 1% HCl in 70% ethanol) for differentiation
- Scott's tap water substitute or a weak ammonia solution for bluing
- Graded ethanol series (70%, 95%, 100%) for dehydration

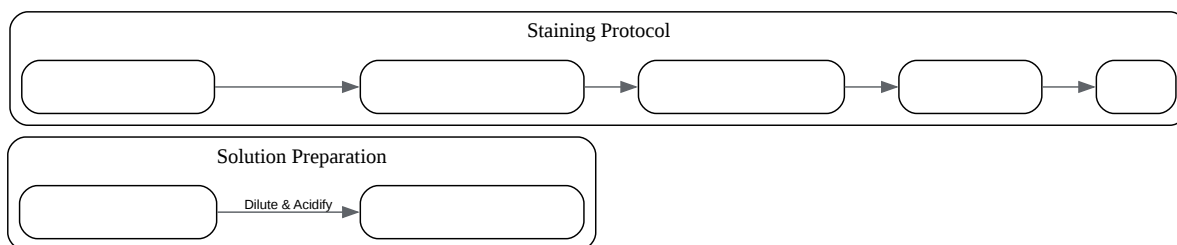
- Xylene or xylene substitute for clearing
- Mounting medium and coverslips

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes of 5 minutes each).
  - Transfer to 100% ethanol (2 changes of 3 minutes each).
  - Transfer to 95% ethanol for 3 minutes.
  - Transfer to 70% ethanol for 3 minutes.
  - Rinse in running tap water for 5 minutes.
- Nuclear Staining:
  - Immerse slides in Harris's Hematoxylin for 5-10 minutes.
  - Rinse in running tap water.
  - Differentiate in acid alcohol for a few seconds.
  - Rinse in running tap water.
  - Blue in Scott's tap water substitute or weak ammonia water for 1-2 minutes.
  - Rinse in running tap water.
- Counterstaining with **Acid Red 426**:
  - Immerse slides in the 0.5% **Acid Red 426** working solution for 1-5 minutes. The optimal time should be determined empirically.
  - Rinse briefly in distilled water.

- Dehydration, Clearing, and Mounting:
  - Dehydrate through graded alcohols: 95% ethanol (2 changes of 2 minutes each) and 100% ethanol (2 changes of 2 minutes each).
  - Clear in xylene (2 changes of 5 minutes each).
  - Mount with a permanent mounting medium.

## Mandatory Visualizations



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Caption: Workflow for preparing **Acid Red 426** solutions and staining tissue sections.

## Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Staining	Staining time too short.	Increase incubation time in the Acid Red 426 working solution.
pH of the working solution is too high.	Add more glacial acetic acid to lower the pH into the optimal range (4.0-5.5).	
Working solution is old or depleted.	Prepare a fresh working solution.	
Overstaining	Staining time too long.	Decrease the incubation time in the Acid Red 426 working solution.
Concentration of the working solution is too high.	Dilute the working solution further (e.g., to 0.1% or 0.05%).	
Non-specific Background Staining	Inadequate rinsing after staining.	
pH of the working solution is too low.	Increase the pH of the working solution slightly.	
Precipitate on Tissue Sections	The dye solution was not filtered.	Filter the stock and/or working solution before use.
The dye has come out of solution.	Ensure the dye is fully dissolved during preparation. Gentle warming can help.	

## Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling dyes and chemicals.
- Handle **Acid Red 426** powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.



- Consult the Material Safety Data Sheet (MSDS) for **Acid Red 426** for detailed safety information.
- Dispose of all chemical waste according to institutional and local regulations.

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## References

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